chemical structure of N,N'-Bis(2-naphthyl)-m-phenylenediamine
chemical structure of N,N'-Bis(2-naphthyl)-m-phenylenediamine
In-Depth Technical Guide: N,N'-Bis(2-naphthyl)-m-phenylenediamine
CAS Registry Number: 5862-75-9 Molecular Formula: C₂₆H₂₀N₂ Molecular Weight: 360.46 g/mol Synonyms: 1,3-Bis(2-naphthylamino)benzene; N,N'-Di-2-naphthalenyl-1,3-benzenediamine.
Executive Summary & Strategic Context
N,N'-Bis(2-naphthyl)-m-phenylenediamine is a specialized aromatic diamine distinct from its widely used para-isomer (a common rubber antioxidant). Its meta-substitution pattern disrupts the conjugation across the central benzene ring, imparting unique optoelectronic properties—specifically, a higher triplet energy level compared to the para-analog.
For drug development professionals , this molecule represents a critical case study in impurity profiling and scaffold functionalization . Aromatic amines are frequent genotoxic impurities (GTIs) in pharmaceutical synthesis. Understanding the synthesis, stability, and detection of this specific isomer is essential when using naphthyl- or phenylenediamine-based starting materials, as cross-contamination between meta and para isomers can alter toxicological profiles and regulatory compliance.
For materials scientists , it serves as a Hole Transport Material (HTM) in organic light-emitting diodes (OLEDs), where high purity (>99.9%) is non-negotiable to prevent device degradation.
Structural Analysis & Electronic Properties
The molecule consists of a central benzene ring substituted at the 1 and 3 positions with secondary amine groups, each bearing a 2-naphthyl moiety.
| Feature | Technical Implication |
| Meta-Substitution | Breaks the conjugation pathway between the two nitrogen centers. Unlike the para-isomer, which allows through-conjugation (quinoidal form), the meta-isomer maintains discrete amine character, raising the triplet energy ( |
| Naphthyl Groups | Provide steric bulk and thermal stability (high |
| Secondary Amines | Active sites for oxidative degradation. In biological systems, these are metabolic handles for N-hydroxylation (a toxophore mechanism). |
Visualizing the Conjugation Break
The following diagram illustrates the structural connectivity and the interruption of conjugation (red cross) characteristic of the meta-isomer, contrasted with the continuous flow in para-systems.
Synthesis Protocol: Palladium-Catalyzed Amination
While the para-isomer is synthesized industrially via acid-catalyzed condensation (Bucherer reaction), the meta-isomer requires Buchwald-Hartwig Cross-Coupling to achieve the high purity required for research and electronic applications. The acid route often leads to oligomerization in meta-systems due to the activating nature of the first amine group.
Reaction Scheme
Step-by-Step Methodology
Reagents:
-
m-Phenylenediamine (1.0 eq, 10 mmol)
-
2-Bromonaphthalene (2.2 eq, 22 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [
] (2 mol%) -
BINAP (racemic or S-isomer) (4 mol%)
-
Sodium tert-butoxide (
) (3.0 eq) -
Solvent: Anhydrous Toluene (0.1 M concentration)
Protocol:
-
Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Catalyst Pre-complexation: Charge the flask with
and BINAP. Add anhydrous toluene (20 mL) and stir at room temperature for 15 minutes to form the active catalytic species (solution turns from dark purple to orange/brown). -
Substrate Addition: Add m-phenylenediamine, 2-bromonaphthalene, and
to the flask. -
Reaction: Heat the mixture to 110°C (reflux) under nitrogen for 12–18 hours. Monitor conversion by TLC (Hexane:Ethyl Acetate 8:1) or HPLC.[1]
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with dichloromethane.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: Hexane
5% EtOAc/Hexane). -
Final Polish (Optional for OLED/Std): Recrystallize from Toluene/Ethanol or sublime under high vacuum (
Torr, 200°C).
Why This Method?
-
Selectivity: Avoids the formation of tri-substituted amines common in uncatalyzed alkylations.
-
Purity: Eliminates trace metal contamination (if sublimation is used) and prevents the formation of regioisomers.
Characterization & Analytical Standards
For drug development, establishing this molecule as a Qualified Reference Standard is crucial if it appears as an impurity in related syntheses.
Spectral Data Profile (Predicted/Analogous)
| Technique | Expected Signal | Interpretation |
| N-H protons . Broadening indicates exchangeable protons. | ||
| Aromatic region . Complex multiplet due to overlapping naphthyl and phenylene protons. | ||
| C-N quaternary carbons . | ||
| Aromatic CH and quaternary carbons . | ||
| HRMS (ESI+) | Matches formula C₂₆H₂₀N₂. | |
| Melting Point | 160–190°C (Est.) | Note: Lower than the para-isomer (225–229°C) due to reduced symmetry. |
Impurity Profiling (HPLC Method)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 min.
-
Detection: UV at 254 nm (aromatic
- ) and 350 nm (naphthyl absorption). -
differentiation: The meta-isomer typically elutes earlier than the para-isomer due to a slightly larger dipole moment and different interaction with the stationary phase.
Safety, Toxicology & Handling
Warning: Like many aromatic amines, this compound should be treated as a potential carcinogen and skin sensitizer .
-
Genotoxicity: Naphthylamines (specifically 2-naphthylamine) are known human carcinogens. While N-substitution reduces volatility and immediate bioavailability, metabolic cleavage can release free naphthylamine moieties.
-
Handling:
-
Engineering Controls: Use only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.
-
Waste: Segregate as hazardous organic waste (nitrogen-containing). Do not bleach (potential for chloramine formation).
-
Applications in Research
-
OLED Hole Transport Layer (HTL):
-
Used to facilitate the movement of holes (positive charges) from the anode to the emissive layer.
-
The meta-linkage prevents the "deep blue" quenching often seen with para-linked amines, preserving the triplet energy of the emitter.
-
-
Pharmaceutical Impurity Standard:
-
Used to validate analytical methods for drugs synthesized from m-phenylenediamine or 2-naphthol derivatives.
-
Critical for establishing "absence of" claims in regulatory filings (ICH M7 guidelines for mutagenic impurities).
-
References
-
Buchwald-Hartwig Amination Review: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Para-Isomer Properties (Comparative): National Toxicology Program (NTP). "N,N'-Di-2-naphthyl-p-phenylenediamine (CAS 93-46-9)."[3][4][5][6][7] Chemical Repository. Link
-
OLED Material Design: Thejo Kalyani, N., & Dhoble, S. J. (2012). "Organic light emitting diodes: Energy saving lighting technology—A review." Renewable and Sustainable Energy Reviews. Link
-
General Synthesis of Aryl Amines: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research. Link
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. orgsyn.org [orgsyn.org]
- 3. N,N'-di-2-Naphthyl-p-phenylenediamine (CAS 93-46-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. N,N'-Di-2-naphthyl-p-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chemwhat.com [chemwhat.com]
- 7. N,N'-Di(2-naphthyl)-p-phenylenediamine | C26H20N2 | CID 7142 - PubChem [pubchem.ncbi.nlm.nih.gov]
